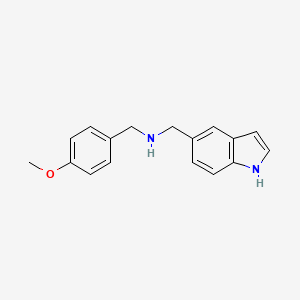![molecular formula C18H15N3O5 B4610509 N-(5-METHYL-2-PYRIDYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE](/img/structure/B4610509.png)
N-(5-METHYL-2-PYRIDYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE
Overview
Description
N-(5-METHYL-2-PYRIDYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is a synthetic organic compound It is characterized by the presence of a pyridyl group, a nitrophenoxy group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-METHYL-2-PYRIDYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE typically involves multi-step organic reactions. The starting materials might include 5-methyl-2-pyridine, 2-nitrophenol, and furfural. The reactions could involve:
Nucleophilic substitution: to introduce the nitrophenoxy group.
Amidation: to form the furanamide structure.
Catalysts: and such as dichloromethane or ethanol might be used to facilitate the reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for large-scale production. This could include:
Continuous flow reactors: to improve reaction efficiency.
Purification techniques: such as recrystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(5-METHYL-2-PYRIDYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The furan ring can be hydrogenated to form a tetrahydrofuran derivative.
Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
Amino derivatives: from the reduction of the nitro group.
Hydrogenated furan derivatives: from the reduction of the furan ring.
Scientific Research Applications
N-(5-METHYL-2-PYRIDYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE may have several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use as a building block for the synthesis of novel materials.
Industrial Chemistry: Application in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-METHYL-2-PYRIDYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(5-METHYL-2-PYRIDYL)-5-[(2-AMINOPHENOXY)METHYL]-2-FURAMIDE: Similar structure with an amino group instead of a nitro group.
N-(5-METHYL-2-PYRIDYL)-5-[(2-HYDROXYPHENOXY)METHYL]-2-FURAMIDE: Similar structure with a hydroxyl group instead of a nitro group.
Uniqueness
N-(5-METHYL-2-PYRIDYL)-5-[(2-NITROPHENOXY)METHYL]-2-FURAMIDE is unique due to the presence of the nitrophenoxy group, which can impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(5-methylpyridin-2-yl)-5-[(2-nitrophenoxy)methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O5/c1-12-6-9-17(19-10-12)20-18(22)16-8-7-13(26-16)11-25-15-5-3-2-4-14(15)21(23)24/h2-10H,11H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJAORJYPSOYFPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(O2)COC3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[2-(2,4-dichlorophenoxy)propanoyl]amino}benzoic acid](/img/structure/B4610426.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(2-isopropyl-5-methylphenoxy)acetamide](/img/structure/B4610430.png)

![9-oxo-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-9H-fluorene-2-sulfonamide](/img/structure/B4610445.png)
![N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B4610453.png)
![{1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazol-3-yl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4610455.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(propan-2-yl)benzamide](/img/structure/B4610462.png)
![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-butylbenzamide](/img/structure/B4610467.png)
![5-(difluoromethyl)-4-({4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4610479.png)


![5-[(4-methoxyphenoxy)acetyl]-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one](/img/structure/B4610531.png)
![1-{4-[4-(2,4-DIMETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]PHENYL}ETHAN-1-ONE](/img/structure/B4610539.png)
